molecular formula C13H21ClN2O2S B1454888 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride CAS No. 1181458-47-8

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride

Cat. No. B1454888
CAS RN: 1181458-47-8
M. Wt: 304.84 g/mol
InChI Key: GJEIVUGQQWDFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2S . It has an average mass of 304.836 Da and a monoisotopic mass of 304.101227 Da .


Molecular Structure Analysis

The molecular structure of 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride consists of a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms. Attached to this ring is a propylbenzenesulfonyl group .


Physical And Chemical Properties Analysis

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a powder at room temperature . Its IUPAC name is 1-[(4-propylphenyl)sulfonyl]piperazine hydrochloride .

Scientific Research Applications

Pharmacological Research

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride: has potential applications in pharmacology due to its structural similarity to piperazine-based compounds, which are known for their neurological activity. It could be used in the synthesis of novel pharmaceuticals targeting α1- and α2-adrenoceptors , which are implicated in cardiovascular diseases .

Material Science

In material science, this compound could be utilized in the development of new materials with unique properties such as conductivity or reactivity . Its sulfonyl and piperazine groups may confer binding properties that are beneficial in creating advanced polymers or coatings .

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. It can be used to introduce the propylbenzenesulfonyl moiety into other molecules, which could be valuable in synthesizing compounds with desired properties like increased stability or altered reactivity.

Analytical Chemistry

In analytical chemistry, 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride could be used as a standard or reagent in chromatographic methods. Its unique structure allows it to serve as a reference compound for calibration and method development .

Life Sciences Research

The compound’s role in life sciences research could be significant, especially in studies related to cell signaling and molecular interactions . Its ability to interact with various receptors and enzymes makes it a valuable tool for probing biological pathways .

Chromatography

Lastly, in the field of chromatography, this compound could be employed as a precursor for stationary phases or as a modifying agent to enhance the separation of complex mixtures, owing to its structural features that can interact with a wide range of substances .

Mechanism of Action

While the specific mechanism of action for 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is not available, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-2-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14-9-11-15;/h4-7,14H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEIVUGQQWDFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride

CAS RN

1181458-47-8
Record name Piperazine, 1-[(4-propylphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Propylbenzenesulfonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.